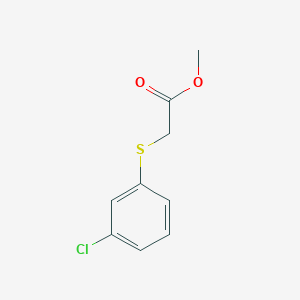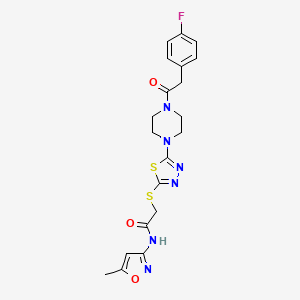
Methyl 2-(3-chlorophenyl)sulfanylacetate
説明
Methyl 2-(3-chlorophenyl)sulfanylacetate, also known as Methyl 3-chlorothiophene-2-acetate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thioesters and has a molecular weight of 248.73 g/mol.
作用機序
The mechanism of action of Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, it has been reported to exhibit anti-microbial activity against various strains of bacteria and fungi.
実験室実験の利点と制限
Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It is also readily available and can be synthesized using a simple synthetic route. However, it has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been reported to exhibit neuroprotective effects and may be useful in preventing or slowing the progression of this disease. Another potential direction is to investigate its potential use in the treatment of diabetes. It has been reported to exhibit anti-diabetic effects and may be useful in regulating blood glucose levels. Finally, further research is needed to fully understand the mechanism of action of Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate and to identify additional therapeutic applications.
Conclusion
In conclusion, Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate is a promising compound with potential therapeutic applications. Its synthesis method is relatively simple and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. Its mechanism of action is not fully understood, but it may exert its effects by modulating various signaling pathways and inhibiting the activity of various enzymes. Despite some limitations, Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate has several advantages for lab experiments and there are several future directions for research on this compound.
科学的研究の応用
Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
methyl 2-(3-chlorophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPCINHJIFNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chlorophenyl)sulfanylacetate | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide](/img/structure/B2758957.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2758962.png)

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2758966.png)
![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758967.png)

![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)


![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2758976.png)

![N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide](/img/structure/B2758978.png)
